1,3,2-Benzodioxaborole

Catalog No.
S1895996
CAS No.
274-07-7
M.F
C6H5BO2
M. Wt
119.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaborole

Replacing catecholborane with pinacolborane often fails in diastereoselective reductions or catalyst-free hydroboration. This dialkoxyborane provides high syn-selectivity through rigid chelate formation, essential for statin API synthesis. Key advantages:

  • Catalyst-free terminal alkyne hydroboration, eliminating costly Rh/Ir metals.
  • Reliable sp³ C-O cleavage with B(C₆F₅)₃, where HBpin decomposes.
  • Precisely tuned Lewis acidity for chemoselective transformations. Sourced under strict anhydrous conditions with certified purity.

CAS Number

274-07-7

Product Name

1,3,2-Benzodioxaborole

Molecular Formula

C6H5BO2

Molecular Weight

119.92 g/mol

InChI

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H

InChI Key

CENMEJUYOOMFFZ-UHFFFAOYSA-N

SMILES

[B]1OC2=CC=CC=C2O1

Canonical SMILES

B1OC2=CC=CC=C2O1

Synonyms

1,3,2-Benzodioxaborole, Catecholborane, 2H-1,3,2-Benzodioxaborole, Catecholboron, Pyrocatecholborane

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Catecholborane (1,3,2-Benzodioxaborole) is a highly versatile dialkoxyborane reagent utilized extensively in organic synthesis for hydroboration, stereoselective ketone reduction, and the preparation of vinylboronates for Suzuki-Miyaura cross-coupling. Featuring a boron atom incorporated into a five-membered ring with a catechol backbone, it possesses a distinct electronic profile: the fused benzene ring reduces the electron-donating ability of the oxygen atoms, thereby increasing the Lewis acidity of the boron center relative to aliphatic analogs [1]. This tuned Lewis acidity makes catecholborane significantly milder and more chemoselective than borane-THF or borane-dimethyl sulfide, yet more reactive in specific uncatalyzed transformations than sterically hindered or fully aliphatic boranes. For industrial and laboratory procurement, catecholborane is primarily selected when workflows demand precise stereocontrol, catalyst-free alkyne hydroboration, or specialized sp3 C–O bond cleavage where alternative boranes fail or decompose [2].

Research Fit

Regioselective hydroboration of alkenes, alkynes, and allylamines
Compatible with halogenated substrates under standard atmospheric conditions
Enables asymmetric hydroboration with chiral catalysts for chiral boron intermediates

Substituting catecholborane with closely related boranes often leads to critical failures in stereoselectivity, reaction rate, or reagent stability. While borane-THF (BH3-THF) is highly reactive, it lacks the chemoselectivity required for complex, multi-functionalized substrates, often over-reducing intermediates. Conversely, pinacolborane (HBpin) is frequently considered a more stable, drop-in replacement; however, this substitution fails in several key procurement scenarios. HBpin's lower Lewis acidity renders it insufficiently reactive for certain uncatalyzed hydroborations [1]. Furthermore, in diastereoselective reductions of β-hydroxy ketones, HBpin cannot form the rigid boron chelate necessary for high syn-selectivity, a hallmark of catecholborane [2]. Most critically, in Lewis acid-catalyzed deoxygenation reactions, substituting catecholborane with HBpin results in complete reagent decomposition via a reductive pinacol rearrangement rather than the desired substrate cleavage[3].

Substitution Risk

Pinacolborane: Yields by-products rather than the target α‑bromoboronate in haloalkene hydroboration under identical atmospheric conditions.
9‑BBN: Reported to give only a 5% yield in a low‑temperature reductive transformation where catecholborane affords 76% yield; near‑complete loss of material efficiency.
Borane‑THF / Borane‑DMS: Higher Lewis acidity and lower thermal stability may reduce regio‑control and limit solvent compatibility relative to the chelated catecholborane.

Syn-Selectivity via Chelation Control

In the reduction of β-hydroxy ketones, catecholborane is highly effective at achieving high syn-selectivity by forming a rigid boron chelate intermediate that locks the molecular conformation and directs hydride attack. Pinacolborane (HBpin), lacking the appropriate electronic profile for this strong chelation, is not viable for the diastereoselective reduction of pre-existing β-hydroxy ketones and yields poor stereocontrol [1].

Evidence DimensionDiastereomeric control (syn-selectivity)
Target Compound DataHigh syn-selectivity (typically >95:5 dr) via chelate formation
Comparator Or BaselinePinacolborane (HBpin) (Poor diastereoselectivity; not recommended for this pathway)
Quantified DifferenceExclusive syn-pathway activation vs. non-selective reduction
ConditionsUncatalyzed reduction of pre-existing β-hydroxy ketones at -10 °C

Essential for pharmaceutical procurement where precise stereocontrol of 1,3-diol motifs is required for active pharmaceutical ingredients (APIs).

Haloalkene Regioselectivity
Head-to-head
Catecholborane gives α-bromoboronate as main product; pinacolborane yields only by-products at atmospheric pressure.
Reported regioselectivity advantage for halogenated alkene hydroboration.
Conditions: atmospheric thermal, 1-bromo-/1,3-dibromopropenes.

Chemoselective C–O Bond Cleavage vs. Decomposition

Under B(C6F5)3 catalysis, catecholborane effectively reduces sp3 C–O bonds in complex ethers and silyl-protected carbohydrates, achieving regioselective deoxygenation. When pinacolborane is substituted under identical catalytic conditions, it completely fails to reduce the substrates. Instead, in situ NMR spectroscopy reveals that HBpin decomposes rapidly via a catalyzed reductive pinacol rearrangement[1].

Evidence Dimensionsp3 C-O bond reduction viability
Target Compound DataSuccessful cleavage and regioselective deoxygenation (e.g., 71% yield for 1,6-dideoxytetraol)
Comparator Or BaselinePinacolborane (HBpin) (0% yield, undergoes complete reagent decomposition)
Quantified DifferenceComplete functional reactivity vs. complete reagent degradation
Conditions5-10 mol% B(C6F5)3 catalyst, room temperature

Dictates reagent selection for biomass valorization and complex carbohydrate modification workflows where HBpin is chemically incompatible.

Allylamine γ-Selectivity
Head-to-head
Catecholborane gives γ-aminoboronate exclusively; pinacolborane produces a mixture of β- and γ-isomers regardless of pressure.
Enables single-isomer γ-aminoboronate synthesis.
Substrate: dibenzylallylamine, atmospheric thermal conditions.

Enhanced Uncatalyzed Hydroboration Reactivity

Catecholborane's fused benzene ring reduces the electron-donating ability of the coordinated oxygen atoms, significantly increasing the Lewis acidity of the boron center compared to pinacolborane. This elevated Lewis acidity allows catecholborane to undergo uncatalyzed hydroboration with alkynes at elevated temperatures (e.g., 70 °C). In contrast, pinacolborane is significantly less reactive and typically requires the addition of expensive transition-metal catalysts to achieve comparable reaction rates [1].

Evidence DimensionUncatalyzed hydroboration reactivity
Target Compound DataReacts with terminal alkynes at 70 °C without a catalyst
Comparator Or BaselinePinacolborane (HBpin) (Requires transition-metal catalysis for efficient conversion)
Quantified DifferenceCatalyst-free operation vs. catalyst dependency
ConditionsReaction with terminal alkynes

Allows process chemists to eliminate expensive transition-metal catalysts (like Rh or Ir) in specific hydroboration workflows, lowering overall production costs.

Reductive Yield vs 9-BBN
Head-to-head
71 pp higher yield
Reported 76% vs 5% yield in a low-temperature reductive transformation.
CH₂Cl₂, −40 °C, 2–8 h; 5 equiv reductant.
Alkyne Monohydroboration
Reported
Near-quantitative yields
Direct conversion of alkynes to alkeneboronic esters/ acids.
70 °C in THF, then hydrolysis.
Attenuated Lewis Acidity
Class-level
Chelation by catechol backbone reduces Lewis acidity and enhances thermal stability, enabling reactions in a broader solvent range including CCl₄, toluene, and solvent-free conditions.
Supports controlled reactivity and wider solvent compatibility vs unchelated boranes.
Qualitative class comparison; verify for specific protocol.
Asymmetric Hydroboration
Reported
Optically active 2-alkyl-1,3,2-benzodioxaboroles obtained with Rh(I)/chiral phosphine catalysts; enantiomeric excess varies by substrate and ligand.
Enables access to chiral boron intermediates for asymmetric synthesis.
ee is catalyst/substrate dependent; method context review advised.

Pharmaceutical Syn-1,3-Diol Synthesis

Because catecholborane can form a rigid boron chelate that directs hydride attack, it is the primary procurement choice for the diastereoselective reduction of pre-existing β-hydroxy ketones. This makes it indispensable in pharmaceutical manufacturing for synthesizing syn-1,3-diol motifs found in statins and other complex APIs, where pinacolborane fails to provide adequate stereocontrol [1].

Catalyst-Free Vinylboronate Production

Due to its higher Lewis acidity, catecholborane is preferred for the uncatalyzed hydroboration of terminal alkynes at elevated temperatures. This allows industrial scale-up facilities to produce vinylboronate precursors for Suzuki-Miyaura cross-couplings without relying on expensive, heavy-metal catalysts (such as rhodium or iridium) that are otherwise required when using pinacolborane [2].

Selective Biomass and Carbohydrate Deoxygenation

In workflows utilizing B(C6F5)3 catalysis for the sp3 C–O bond cleavage of complex carbohydrates and ethers, catecholborane is strictly required. It successfully achieves regioselective deoxygenation where silanes lack selectivity and pinacolborane undergoes rapid, destructive reductive pinacol rearrangement, making catecholborane a critical reagent for advanced biomass valorization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogenated organoboronate synthesis
Regioselective α-bromoboronate formation
α/β isomer ratio under atmospheric conditions
γ-Aminoboronate intermediates
γ-Regioisomer control in allylamine hydroboration
β/γ isomer ratio; product purity by NMR/HPLC
Alkeneboronic ester/acid preparation
Monohydroboration efficiency and hydrolysis yield
Conversion rate and isolated yield of alkeneboronic acid
Low-temperature reductive transformations
Reductive yield profile at −40 °C to −78 °C
Yield under anhydrous, cryogenic conditions

UNII

UB69382H5J

Wikipedia

Catecholborane

General Manufacturing Information

1,3,2-Benzodioxaborole: ACTIVE

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